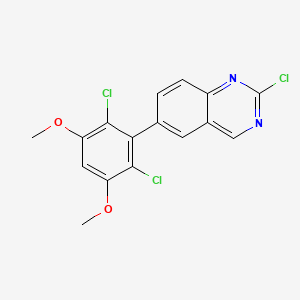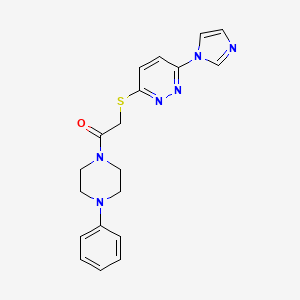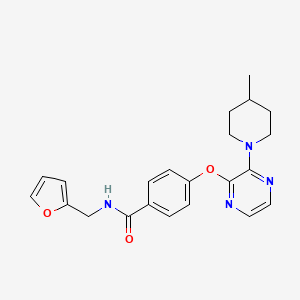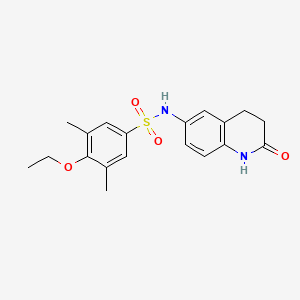
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline is a chemical compound with the molecular formula C16H11Cl3N2O2 . It is used in chemical synthesis .
Synthesis Analysis
The synthesis of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline involves several steps. In one method, 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline (5 g, 13.5 mmol), 2-methyl-6-nitroaniline (3.09 g, 20.3 mmol), Cs2CO3 (13.2 g, 40.6 mmol), Pd2(dba)3 (1.24 g, 1.35 mmol), and 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl (Xphos) (1.29 g, 2.71 mmol) are taken up in DMA (100 ml) and purged with N2 for 5 minutes. The reaction mixture is heated to 110°C for 3 hours .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline consists of 16 carbon atoms, 11 hydrogen atoms, 3 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline are complex and involve multiple steps. For instance, one synthesis method involves the use of tris-(dibenzylideneacetone)dipalladium(0), caesium carbonate, and XPhos in N,N-dimethyl acetamide at 110°C for 3 hours in an inert atmosphere .Physical And Chemical Properties Analysis
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline has a molecular weight of 369.63 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Synthesis of Quinazoline Derivatives
- Research has demonstrated the synthesis of a variety of quinazoline derivatives, including 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline. Such compounds are synthesized using intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline, indicating their complexity and the chemical versatility of quinazoline derivatives (Phillips & Castle, 1980).
Antimycobacterial and Photosynthesis-Inhibiting Activity
- Quinazoline-4-thiones, a class related to 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline, have been synthesized and evaluated for antimycobacterial, photosynthesis-inhibiting, and antialgal activity. Particularly, 6-chloro substituted compounds displayed significant activity against Mycobacterium avium and M. kansasii (Kubicová et al., 2003).
Antibacterial and Antifungal Properties
- Some derivatives of quinazolin-4(3H)-ones, including compounds similar to 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline, have shown promising antibacterial and antifungal activities, particularly against C. albicans (Patel, Patel, & Patel, 2010).
Folate Antagonists and Antimalarial Effects
- Studies have identified 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines as folate antagonists with antimalarial and antibacterial effects, indicating the potential therapeutic applications of quinazoline derivatives in treating malaria (Elslager et al., 1978).
Novel Synthesis Methods at Room Temperature
- Innovative synthesis methods have been developed for quinazoline derivatives at room temperature, showcasing the advancements in chemical processes related to quinazoline compounds (Deore et al., 2007).
Antitumor Potential in Breast Cancer
- A natural quinazoline derivative isolated from marine sponge Hyrtios erectus demonstrated significant cytotoxicity against human breast carcinoma cell line MCF-7, suggesting the potential of quinazoline derivatives in cancer therapy (De et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O2/c1-22-11-6-12(23-2)15(18)13(14(11)17)8-3-4-10-9(5-8)7-20-16(19)21-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRLAAQEDOJQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2659244.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2659245.png)

![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2659248.png)

![6-(4-Methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2659250.png)
![9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2659251.png)
![4-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2659252.png)
![3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene](/img/structure/B2659253.png)
![1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(m-tolyl)piperidine-4-carboxamide](/img/structure/B2659255.png)

![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2659259.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2659260.png)
![Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2659261.png)